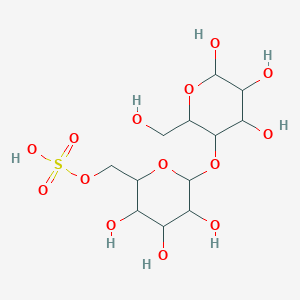
5-(Azetidine-1-carbonyl)-2-fluoropyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(Azetidine-1-carbonyl)-2-fluoropyridine is an organic compound that belongs to the class of heterocyclic compounds It features a pyridine ring substituted with a fluorine atom and an azetidine-1-carbonyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Azetidine-1-carbonyl)-2-fluoropyridine typically involves the reaction of 2-fluoropyridine with azetidine-1-carbonyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and a base like triethylamine is used to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is stirred at room temperature for several hours until the reaction is complete. The product is then purified by column chromatography or recrystallization.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
5-(Azetidine-1-carbonyl)-2-fluoropyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The fluorine atom on the pyridine ring can be substituted with other nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride or potassium carbonate.
Major Products Formed
Oxidation: Oxidized derivatives of the pyridine ring.
Reduction: Reduced forms of the carbonyl group.
Substitution: Substituted pyridine derivatives with various functional groups replacing the fluorine atom.
Wissenschaftliche Forschungsanwendungen
5-(Azetidine-1-carbonyl)-2-fluoropyridine has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Biological Studies: The compound can be used to study the interactions of heterocyclic compounds with biological targets.
Chemical Biology: It serves as a probe to investigate the mechanisms of action of various enzymes and receptors.
Industrial Chemistry: The compound can be utilized in the development of new materials and catalysts for industrial processes.
Wirkmechanismus
The mechanism of action of 5-(Azetidine-1-carbonyl)-2-fluoropyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The azetidine-1-carbonyl group can form covalent bonds with nucleophilic residues in the active site of enzymes, leading to inhibition or modulation of their activity. The fluorine atom on the pyridine ring can enhance the compound’s binding affinity and selectivity for its targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-(Azetidine-1-carbonyl)pyrazin-2-yl: Similar structure but with a pyrazine ring instead of a pyridine ring.
4-(Azetidine-1-carbonyl)phenylboronic Acid: Contains a phenylboronic acid group instead of a fluoropyridine ring.
N-(4-(Azetidine-1-carbonyl)phenyl)-(hetero-)arylsulfonamide: Features a sulfonamide group and a phenyl ring.
Uniqueness
5-(Azetidine-1-carbonyl)-2-fluoropyridine is unique due to the presence of both the azetidine-1-carbonyl group and the fluorine atom on the pyridine ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Eigenschaften
Molekularformel |
C9H9FN2O |
|---|---|
Molekulargewicht |
180.18 g/mol |
IUPAC-Name |
azetidin-1-yl-(6-fluoropyridin-3-yl)methanone |
InChI |
InChI=1S/C9H9FN2O/c10-8-3-2-7(6-11-8)9(13)12-4-1-5-12/h2-3,6H,1,4-5H2 |
InChI-Schlüssel |
USRNKXWGLWCROH-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(C1)C(=O)C2=CN=C(C=C2)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[1,1'-Biphenyl]-3-carbonitrile, 6-fluoro-3'-(trifluoromethyl)-](/img/structure/B12072183.png)
![N1-[6-(2-pyridylthio)-3-pyridyl]-2,3,3-trichloroacrylamide](/img/structure/B12072189.png)



![2-(Hydroxymethyl)-6-[[2-(hydroxymethyl)-10-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,9-dioxatricyclo[4.4.0.02,4]dec-7-en-5-yl]oxy]oxane-3,4,5-triol](/img/structure/B12072222.png)

methylamine](/img/structure/B12072240.png)

![1-[3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-[(3-methylbut-3-enylamino)methyl]pyrimidine-2,4-dione](/img/structure/B12072255.png)



